Desbutyl Lumefantrine D9

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

La síntesis de Desbutil-benflumetol D9 implica la deuteración de Desbutil Lumefantrina. El proceso normalmente incluye el reemplazo de átomos de hidrógeno por átomos de deuterio en la estructura molecular de Desbutil Lumefantrina . Los métodos de producción industrial para este compuesto no están ampliamente documentados, pero probablemente implican técnicas estándar de deuteración utilizadas en la industria farmacéutica.

Análisis De Reacciones Químicas

Chemical Reactions and Metabolism

Desbutyl Lumefantrine D9 undergoes various metabolic transformations primarily through cytochrome P450 enzymes, particularly CYP3A4, which converts lumefantrine into its active metabolite, desbutyl-lumefantrine. The metabolic pathway includes:

-

Formation of Desbutyl-Lumefantrine : The primary metabolic reaction involves the removal of the butyl group from lumefantrine, leading to desbutyl-lumefantrine.

-

Pharmacokinetics : Studies indicate that desbutyl-lumefantrine exhibits higher antimalarial potency than lumefantrine itself, with IC50 values significantly lower than those of the parent compound .

The pharmacokinetics of desbutyl-lumefantrine shows that it has a much lower systemic exposure compared to lumefantrine, typically ranging from <1/100 to 1/10 of the parent drug levels .

Research Findings on Efficacy and Interactions

Recent studies have highlighted the efficacy of this compound in combination therapies for malaria treatment:

-

Synergistic Effects : In vitro studies have shown that desbutyl-lumefantrine can exhibit mild synergy when combined with dihydroartemisinin .

-

Pharmacogenomic Influences : Variations in cytochrome P450 genes can affect the plasma concentrations of desbutyl-lumefantrine, impacting therapeutic outcomes .

-

Quantification Methods : Advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for accurate quantification of both lumefantrine and desbutyl-lumefantrine in plasma samples, which are critical for monitoring therapeutic levels during treatment .

Aplicaciones Científicas De Investigación

Pharmacological Applications

Desbutyl Lumefantrine D9 serves as a critical reference standard in the study of lumefantrine metabolism and its pharmacokinetics. It is utilized to quantify drug levels in biological samples, facilitating the assessment of therapeutic efficacy and safety profiles.

Antimalarial Potency

Research indicates that Desbutyl Lumefantrine exhibits significant antimalarial activity. In vitro studies demonstrate that it is more potent than lumefantrine against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. The geometric mean IC50 values for Desbutyl Lumefantrine were reported at 9.0 nM for sensitive strains and 9.5 nM for resistant strains, compared to 65.2 nM and 55.5 nM for lumefantrine, respectively .

Synergistic Effects

Desbutyl Lumefantrine has shown mild synergistic effects when used in combination with dihydroartemisinin, suggesting that it could enhance the efficacy of existing antimalarial therapies . This synergy was observed in laboratory studies where the fractional inhibitory concentrations indicated a combined effect that could be beneficial in treatment regimens.

Therapeutic Efficacy Studies

Clinical studies have evaluated the plasma concentrations of Desbutyl Lumefantrine in patients undergoing treatment with artemether-lumefantrine combinations. These studies highlight the importance of monitoring this metabolite to understand treatment outcomes better.

Case Study Insights

One study involving children with uncomplicated malaria indicated that lower plasma concentrations of Desbutyl Lumefantrine were correlated with treatment failure . The mean plasma concentration on day 7 post-treatment was significantly lower in those who did not achieve adequate clinical response compared to those who did, emphasizing the need for effective monitoring of this metabolite in clinical settings.

Pharmacogenomic Influences

Another study focused on generic formulations of artemether-lumefantrine evaluated the pharmacogenomic influences on drug efficacy. It reported median plasma concentrations for Desbutyl Lumefantrine at approximately 35.87 ng/mL, suggesting that genetic factors may affect individual responses to treatment .

Analytical Applications

This compound is extensively used as an internal standard in analytical chemistry, particularly within pharmacokinetic studies involving lumefantrine.

Method Development

The compound is employed in ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-LCMS-MS) methods to accurately measure drug levels in plasma samples . This analytical approach enhances the reliability of pharmacokinetic assessments by providing precise quantification of both lumefantrine and its metabolite.

Standardization Procedures

Standardized procedures for sample collection and analysis are crucial for ensuring consistency across clinical studies involving Desbutyl Lumefantrine . These protocols help mitigate variability and improve the quality of data obtained from pharmacological investigations.

Summary Data Table

| Application Area | Findings/Insights |

|---|---|

| Antimalarial Potency | More potent than lumefantrine; IC50 values: 9.0 nM (sensitive), 9.5 nM (resistant) |

| Synergistic Effects | Mild synergy with dihydroartemisinin |

| Clinical Efficacy | Lower plasma concentrations linked to treatment failure; mean concentration on day 7: 35.87 ng/mL |

| Analytical Methodology | Used as an internal standard in UPLC-LCMS-MS; enhances quantification reliability |

Mecanismo De Acción

El mecanismo de acción exacto de Desbutil-benflumetol D9 no se comprende completamente. Se cree que ejerce sus efectos antimaláricos inhibiendo la formación de β-hematina, un subproducto tóxico de la digestión de la hemoglobina por el parásito de la malaria . Esta inhibición evita que el parásito desintoxique el hemo, lo que lleva a su muerte. El compuesto también interfiere con la síntesis de ácidos nucleicos y proteínas en el parásito .

Comparación Con Compuestos Similares

Desbutil-benflumetol D9 está estrechamente relacionado con otros compuestos antimaláricos como:

Lumefantrina: El compuesto original de Desbutil-benflumetol D9, utilizado en combinación con artemeter para el tratamiento de la malaria.

Benflumetol: Otro nombre para la lumefantrina, destacando su estructura química.

Artemeter: A menudo se utiliza en combinación con la lumefantrina por sus efectos sinérgicos contra la malaria.

Desbutil-benflumetol D9 es único debido a su marcaje de deuterio, lo que permite estudios metabólicos y farmacocinéticos detallados .

Actividad Biológica

Desbutyl lumefantrine (DBL) is a significant metabolite of lumefantrine, a key component in artemisinin-based combination therapies (ACTs) for treating malaria. This article delves into the biological activity of DBL, highlighting its pharmacological properties, in vitro efficacy, and clinical implications based on recent research findings.

Overview of Desbutyl Lumefantrine

DBL is characterized as a 2,3-benzindene compound with notable antimalarial activity. It has emerged as a focus of study due to its potential to enhance the efficacy of lumefantrine in treating malaria caused by Plasmodium falciparum and Plasmodium vivax. The compound exhibits higher potency than its parent drug, lumefantrine, particularly against chloroquine-resistant strains of malaria.

In Vitro Antimalarial Activity

Research has demonstrated that DBL possesses potent in vitro antimalarial activity. Key findings include:

- Inhibitory Concentrations : The geometric mean 50% inhibitory concentrations (IC50) for DBL against laboratory-adapted strains 3D7 (chloroquine-sensitive) and W2mef (chloroquine-resistant) were found to be 9.0 nM and 9.5 nM, respectively. In contrast, lumefantrine exhibited IC50 values of 65.2 nM and 55.5 nM for the same strains .

- Synergistic Effects : Isobolographic analysis indicated mild synergy between DBL and dihydroartemisinin, another antimalarial drug, suggesting that combining these agents could enhance therapeutic outcomes .

Table 1: In Vitro Antimalarial Activity of DBL vs. Lumefantrine

| Compound | Strain | IC50 (nM) | IC99 (nM) |

|---|---|---|---|

| Desbutyl Lumefantrine | 3D7 | 9.0 | 78 |

| Desbutyl Lumefantrine | W2mef | 9.5 | 56 |

| Lumefantrine | 3D7 | 65.2 | 239 |

| Lumefantrine | W2mef | 55.5 | 226 |

Pharmacokinetics and Clinical Implications

In clinical settings, the pharmacokinetics of DBL have been studied to understand its role in treatment outcomes for malaria. A trial involving children treated with artemether-lumefantrine revealed:

- Plasma Concentrations : The mean plasma concentration of DBL on day 7 post-treatment was approximately 31.9 nM, with a range from 1.3 to 123.1 nM. Notably, lower concentrations were observed in children who experienced treatment failure compared to those with adequate clinical responses .

- Efficacy Correlation : There is a correlation between plasma concentrations of DBL and the adequacy of clinical and parasitological response (ACPR). Higher levels of DBL were associated with better treatment outcomes, indicating its potential importance as a therapeutic target .

Case Studies

A study conducted in Ghana assessed the therapeutic efficacy of generic artemether-lumefantrine formulations, measuring plasma levels of both lumefantrine and DBL over a treatment period:

- Patient Demographics : A total of 52 patients were included, with varying parasite densities measured at multiple time points during treatment.

- Findings : The highest median plasma concentration for DBL was recorded at approximately 35.87 ng/mL on day 7, suggesting that while it is present in lower concentrations than lumefantrine (4123.75 ng/mL), its role remains critical in achieving effective malaria treatment .

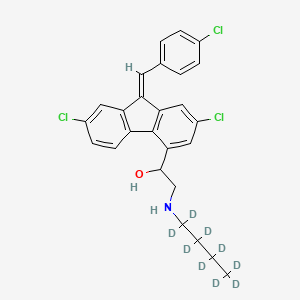

Propiedades

IUPAC Name |

1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutylamino)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24Cl3NO/c1-2-3-10-30-15-25(31)24-14-19(29)13-23-21(11-16-4-6-17(27)7-5-16)22-12-18(28)8-9-20(22)26(23)24/h4-9,11-14,25,30-31H,2-3,10,15H2,1H3/b21-11-/i1D3,2D2,3D2,10D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBUTQNEBVPTES-HVYWULERSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NCC(C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24Cl3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.